,6-Bis(diphenylphosphino)hexane serves as a versatile ligand in numerous transition-metal-catalyzed reactions. Its electron-donating ability and chelating nature form stable complexes with various transition metals, enabling them to participate in diverse catalytic cycles. Notably, it finds application in coupling reactions like:
Due to its ability to form chiral complexes with transition metals, 1,6-bis(diphenylphosphino)hexane plays a crucial role in asymmetric catalysis, enabling the synthesis of enantiopure compounds with high selectivity.
1,6-Bis(diphenylphosphino)hexane is an organophosphorus compound characterized by its unique structure, which features two diphenylphosphino groups attached to a hexane backbone. Its molecular formula is C30H32P2, and it has a molecular weight of approximately 454.52 g/mol. The compound is known for its chelating properties and is utilized as a ligand in various coordination chemistry applications, particularly in catalysis and organometallic chemistry .
1,6-Bis(diphenylphosphino)hexane can be synthesized through several methods:
These synthesis methods often require careful control of reaction conditions to achieve high yields and purity.
The primary applications of 1,6-bis(diphenylphosphino)hexane include:
Interaction studies involving 1,6-bis(diphenylphosphino)hexane often focus on its binding behavior with transition metals. These studies reveal insights into the stability and reactivity of metal-ligand complexes formed with this ligand. Understanding these interactions is essential for optimizing catalytic processes and developing new applications in materials science.
Several compounds share structural similarities with 1,6-bis(diphenylphosphino)hexane. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,2-Bis(diphenylphosphino)ethane | Bidentate ligand | Shorter chain length; used in different catalytic systems |
1,3-Bis(diphenylphosphino)propane | Bidentate ligand | Similar reactivity but different steric effects |
Bis(diphenylphosphino)methane | Monodentate ligand | Single phosphorus center; less sterically hindered |
The uniqueness of 1,6-bis(diphenylphosphino)hexane lies in its longer hydrocarbon chain compared to other similar compounds. This extended structure enhances its chelating ability and steric properties, making it particularly effective as a ligand in various catalytic processes. Its specific reactivity patterns and interaction capabilities further distinguish it from related phosphine compounds.
1,6-Bis(diphenylphosphino)hexane, also known as hexamethylenebis(diphenylphosphine), is characterized by its flexible hexamethylene backbone connecting two diphenylphosphino groups. This structural feature provides a distinctive coordination behavior that distinguishes it from other diphosphine ligands. With a molecular formula of C30H32P2 and a molecular weight of 454.52 g/mol, this compound presents as a white crystalline solid with a melting point of 124-126°C. The compound is classified as a phosphine functional group with specific hazard classifications including eye and skin irritation potential.
The chemical structure can be represented by the SMILES string C(CCCP(c1ccccc1)c2ccccc2)CCP(c3ccccc3)c4ccccc4 and InChI key GPORFKPYXATYNX-UHFFFAOYSA-N. This structure affords unique properties that make 1,6-bis(diphenylphosphino)hexane particularly valuable in various research and industrial applications.
Table 1: Physical and Chemical Properties of 1,6-Bis(diphenylphosphino)hexane
Property | Value |
---|---|
Molecular Formula | C30H32P2 |
Molecular Weight | 454.53 g/mol |
Physical Appearance | White powder |
Melting Point | 124-126°C |
CAS Number | 19845-69-3 |
Functional Group | Phosphine |
Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 |
Storage Class | 11 - Combustible Solids |
The versatility of 1,6-bis(diphenylphosphino)hexane extends to numerous applications in scientific research and industrial processes. It serves as an effective ligand in various catalytic processes, enhancing reaction rates and selectivity in organic synthesis, particularly in cross-coupling reactions. In organometallic chemistry, it plays a crucial role in stabilizing metal complexes, which are essential for developing new materials and pharmaceuticals, improving the efficiency of metal-catalyzed reactions. Its applications extend to pharmaceutical development, material science, and fundamental research in coordination chemistry.
The design of diphosphine ligands like 1,6-bis(diphenylphosphino)hexane is governed by fundamental principles related to their coordination behavior and catalytic performance. Diphosphine ligands can coordinate to metal centers in either a bidentate or monodentate fashion. Those with a bidentate coordination mode form metallacycles stabilized by chelation effects, while those with a monodentate mode serve as molecular linkers, resulting in supramolecular assemblies.
Two crucial parameters influence the reactivity of diphosphine ligands: the cone angle and the bite angle. These angles can be precisely tailored by leveraging the steric effects stemming from the substituents on the phosphorus atoms and the backbone linkers that connect the two phosphorus atoms. In 1,6-bis(diphenylphosphino)hexane, the flexible hexamethylene chain provides a wide bite angle, allowing it to adapt to various coordination environments.
This adaptability is exemplified in its coordination chemistry with platinum and palladium. In contrast to more rigid diphosphine ligands, the flexible nature of 1,6-bis(diphenylphosphino)hexane allows it to exhibit a trans coordination mode to metal centers, a feature critical for certain catalytic applications. As noted in research findings, "In the case of the former, dimeric palladium(0) compounds resulted in the absence of an additional dative ligand; however, the wide-bite-angle ligand was able to accommodate the optimal trans geometry, resulting in a two-coordinate palladium(0) compound."
The flexibility of the hexamethylene bridge also facilitates the formation of both linear and macrocyclic dinuclear complexes, as demonstrated in studies with iron nitrosyl compounds. This versatility in coordination modes makes 1,6-bis(diphenylphosphino)hexane an attractive ligand for various metal-catalyzed reactions.
Table 2: Comparison of Coordination Behavior in Different Metal Complexes
The rational design of 1,6-bis(diphenylphosphino)hexane and similar flexible diphosphine ligands must consider the interplay between electronic and steric factors. While C2-symmetric diphosphine ligands have been historically favored in asymmetric catalysis, research has shown that desymmetrizing diphosphine ligands can significantly enhance catalytic performance. This principle could potentially be applied to 1,6-bis(diphenylphosphino)hexane derivatives to develop more efficient catalysts for specific applications.
The synthesis of 1,6-bis(diphenylphosphino)hexane has been accomplished through various methods, with the most established approach involving the reaction of lithium diphenylphosphide with 1,6-dichlorohexane. This method provides a reliable route to obtain the compound with good purity.
The synthetic procedure typically involves preparing lithium diphenylphosphide from diphenylphosphine and a suitable lithiating agent, followed by reaction with the dichlorohexane linker:
"1,6-Bis(diphenylphosphino)hexane in this work was synthesized by lithium diphenylphosphide reacting with 1,6-dichlorohexane: A solution of lithium diphenylphosphide..."
This approach represents a nucleophilic substitution strategy that has proven effective for introducing phosphine groups at the terminal positions of various alkyl chains. The reaction proceeds under carefully controlled conditions to minimize side reactions and ensure high yield of the desired product.
Recent advances in synthetic methodologies have focused on developing more efficient and sustainable approaches. The selective modification of diphosphine ligands has been a subject of particular interest, as exemplified by the development of catalytic methods for the mono-oxidation of bidentate phosphines to create hemilabile phosphine-phosphine oxide ligands. This strategy could potentially be applied to 1,6-bis(diphenylphosphino)hexane to create novel derivatives with unique coordination properties.
Table 3: Synthetic Methods for 1,6-Bis(diphenylphosphino)hexane and Related Compounds
Synthetic Approach | Key Reagents | Advantages | Challenges | Product Purity |
---|---|---|---|---|
Lithium diphenylphosphide method | Li, Ph2PH, 1,6-dichlorohexane | Well-established, good yields | Air-sensitive reagents | >95% |
Catalytic mono-oxidation | Pd(II) catalyst, dibromoethane, alkali | Selective modification | Complex workup | 65-90% |
Strain-releasing ring-opening | Diarylphosphine oxide, strained molecules | Novel structural features | Requires photocatalysis | Variable |
The development of multi-component reactions for the synthesis of functionalized diphosphines represents another frontier in this field. Recent research has demonstrated the feasibility of three-component reactions involving diarylphosphine oxides, strained cyclic molecules, and diarylchlorophosphines to produce diphosphines with unique structural characteristics. While not yet applied specifically to the synthesis of 1,6-bis(diphenylphosphino)hexane, these methodologies offer promising approaches for developing next-generation derivatives with enhanced properties.
The post-synthetic modification of 1,6-bis(diphenylphosphino)hexane provides valuable routes to derivatives with tailored properties for specific applications. These modifications can target either the phosphine groups or the hexamethylene bridge, leading to compounds with altered electronic, steric, or solubility characteristics.
One significant post-synthetic modification is the dehydrogenation of the hexamethylene bridge, as demonstrated in studies with rhodium complexes. This transformation introduces unsaturation into the carbon backbone, affecting the flexibility and coordination behavior of the ligand. The resulting dehydrogenated derivatives often exhibit different electronic properties and coordination geometries compared to the parent compound.
The selective oxidation of phosphine groups represents another important modification strategy. Research has shown that bidentate phosphines can undergo highly selective Pd-catalyzed mono-oxidation to form bis-phosphine monoxides, which are valuable hemilabile ligands. The study describes "the first simple and efficient, one-step catalytic method has been developed for the preparation of bis-phosphine monoxides, valuable hemilabile ligands that have proven usefulness in homogeneous catalysis, synthesis, analytical chemistry, cancer and AIDS research, chemistry of materials, etc."
When applied to 1,6-bis(diphenylphosphino)hexane, this approach could generate P,P=O ligands with asymmetric coordination behavior, potentially valuable for applications in catalysis and materials science.
The coordination chemistry of 1,6-bis(diphenylphosphino)hexane with various transition metals offers another avenue for generating functional materials. Studies with gold(I) have demonstrated that diphosphine-based dimers can exhibit interesting photophysical properties triggered by aurophilic interactions. The research notes that "these intramolecular Au⋯Au contacts are highly sensitive to external stimuli, such as light, temperature, mechanical grinding and exposure to solvent vapours." These materials show multi-color emission that can be switched by external stimuli, highlighting the potential of 1,6-bis(diphenylphosphino)hexane derivatives in sensing and photonic applications.
Table 4: Post-Synthetic Modifications and Their Applications
Modification | Reagents/Conditions | Resulting Properties | Applications |
---|---|---|---|
Dehydrogenation | Rhodium complexes | Reduced flexibility, altered coordination | Catalysis, selectivity control |
Selective mono-oxidation | Pd(II), dibromoethane, alkali | Hemilabile P,P=O ligand | Asymmetric catalysis, material science |
Coordination to Au(I) | Gold(I) precursors | Stimuli-responsive luminescence | Sensing, photonic materials |
Formation of dinuclear complexes | Fe(NO)2(CO)2 | Linear and macrocyclic structures | Fundamental coordination chemistry |
The formation of dinitrosyliron complexes with 1,6-bis(diphenylphosphino)hexane has been investigated, revealing the ability of this ligand to support both linear dinuclear species and macrocyclic structures. These studies provide valuable insights into the coordination chemistry of the ligand and its potential applications in designing metal-based functional materials.
DPPH’s primary utility lies in its ability to adopt bridging coordination modes, connecting multiple metal centers to form polynuclear complexes. The hexamethylene spacer provides sufficient flexibility to accommodate varying metal-metal distances while maintaining electronic communication between centers.
In iron nitrosyl chemistry, DPPH bridges two iron centers in dinuclear complexes such as Fe₂(µ-DPPH)(NO)₄(CO)₂, where the ligand’s phosphorus atoms coordinate to separate metal atoms [2]. This contrasts with shorter-chain diphosphines like 1,2-bis(diphenylphosphino)ethane (dppe), which typically favor chelation. The extended bridge in DPPH enables intermetallic distances of 8.2–9.1 Å, as observed in X-ray structures [2].
Table 1: Representative polynuclear complexes with DPPH
Metal Center | Coordination Mode | Nuclearity | Key Structural Feature |
---|---|---|---|
Fe | µ₂-P,P' | Dinuclear | Fe–Fe = 8.7 Å [2] |
Ag | µ₂-P,P' | Polymeric | Helical chains [3] |
Nd | µ₂-O,O' | 2D polymer | Parquet-floor layers [4] |
Silver(I) systems demonstrate DPPH’s versatility, forming both discrete dimers ([Ag(DPPH)(NO₃)]₂) and extended coordination polymers. The ligand’s flexibility allows adaptation to tetrahedral (Ag⁺) or octahedral (Ln³⁺) geometries while maintaining bridging functionality [3] [4].
The coordination behavior of DPPH differs markedly from shorter-chain diphosphines, with chain length dictating chelation versus bridging preferences.
A comparative study of Ph₂P(CH₂)ₙPPh₂ ligands (n=2-6) reveals:
Table 2: Coordination preferences of diphosphines
Ligand | Bite Distance (Å) | Preferred Mode | Metal Example |
---|---|---|---|
dppe (n=2) | 2.8–3.1 | Chelating | [Pd(dppe)Cl₂] |
dppb (n=4) | 4.5–5.2 | Both modes | [Cu₂(µ-dppb)₂I₂] |
DPPH (n=6) | 6.8–7.4 | Bridging | [Fe₂(µ-DPPH)(NO)₄] |
In octahedral lanthanide complexes, DPPH adopts a bis-bidentate bridging mode, connecting four metal centers in 2D networks [4]. Conversely, with tetrahedral Ag⁺ ions, it forms single bridges between linear or helical chains [3]. This adaptability stems from the ligand’s ability to twist around the C₆ spacer, with P–P distances adjustable between 6.2–7.8 Å depending on metal requirements [4].
DPPH’s dioxide derivative (Ph₂P(O)–C₆H₁₂–P(O)Ph₂) enables the construction of sophisticated lanthanide coordination polymers through both covalent and supramolecular interactions.
Solvothermal reactions with Ln³⁺ ions yield:
Table 3: Lanthanide coordination polymers with DPPH derivatives
Lanthanide | Counterion | Architecture | Channel Size (Å) | Stability (°C) |
---|---|---|---|---|
Pr³⁺ | NO₃⁻ | Parquet-floor | 12 × 8 | >250 [4] |
Nd³⁺ | Cl⁻ | Brick-wall | 10 × 6 | 220 [4] |
Sm³⁺ | NO₃⁻ | Honeycomb | 15 × 10 | 200 [5] |
The polymerization process involves three stages:
This hierarchical approach enables precise control over pore sizes (6–15 Å) and thermal stability up to 300°C, making these materials promising for gas storage and separation applications [5].
The chemical compound 1,6-Bis(diphenylphosphino)hexane represents a fundamental building block in contemporary organometallic chemistry, serving as a bidentate ligand that coordinates to metal centers through its two phosphine groups. This compound, characterized by its hexamethylene backbone connecting two diphenylphosphino moieties, exhibits remarkable versatility across diverse catalytic transformations involving palladium, rhodium, and nickel complexes. The extended carbon chain length provides optimal flexibility while maintaining chelation stability, establishing an ideal balance between steric accessibility and electronic donation properties that enhances catalytic performance.
The molecular structure of 1,6-Bis(diphenylphosphino)hexane facilitates the formation of stable coordination complexes with transition metals, wherein the phosphorus atoms adopt coordination geometries that accommodate various reaction pathways. The electron-donating properties of the diphenylphosphino groups provide strong σ-donation to metal centers, effectively stabilizing catalytic intermediates throughout reaction cycles. Studies demonstrate that the ligand exhibits good solubility in organic solvents, which proves advantageous for its application in organic synthesis and catalysis. The structural flexibility of the hexamethylene backbone allows for adaptive coordination modes, enabling the formation of stable complexes with metals including palladium and platinum while facilitating diverse mechanistic pathways.
Palladium-catalyzed cross-coupling reactions utilizing 1,6-Bis(diphenylphosphino)hexane proceed through well-established mechanistic pathways involving oxidative addition, transmetalation, and reductive elimination steps. The oxidative addition of aryl halides to palladium zero complexes represents a fundamental step that has been extensively investigated using electrochemical and nuclear magnetic resonance techniques. Research demonstrates that the mechanism involves the formation of palladium zero diphosphine complexes, where the steric bulk and electronic properties of substituents significantly influence reaction pathways.
The Suzuki-Miyaura coupling reaction represents one of the most extensively studied applications of 1,6-Bis(diphenylphosphino)hexane in palladium catalysis. This transformation, based on palladium zero catalyzed coupling of aryl or vinyl halides with aryl or vinyl boronic acids, benefits from mild reaction conditions and the general low toxicity of organoboron reagents. The advantages over similar reactions include common availability of starting materials and easily removable inorganic byproducts. Boronic acids are easily prepared, widely available commercially, and reasonably inexpensive, while lower environmental impact and reduced safety hazards further enhance the advantages over using organozinc or organostannane compounds.
The reaction scope encompasses various halide coupling partners, with relative reactivity following the order: R-I > R-Br > R-OTf >> R-Cl, and substrate reactivity: Aryl > Vinyl >> Alkyl. Recent generation homogeneous palladium catalysts have reduced catalyst loading by orders of magnitude, contributing to the economic viability of these reactions, which are now utilized in numerous commercial processes. The mechanism involves initial formation of active palladium zero species, followed by oxidative addition of aryl halides to generate palladium two intermediates.
Experimental investigations reveal that palladium complexes with bidentate ligands demonstrate enhanced stability compared to monodentate phosphine systems, attributed to the chelate effect. The bite angle of 1,6-Bis(diphenylphosphino)hexane influences both oxidative addition and reductive elimination rates, with larger bite angles generally favoring reductive elimination due to geometric constraints that approach the preferred linear geometry of palladium zero products. The electronic properties of the ligand significantly affect the catalytic cycle, with strong σ-donation from phosphine groups stabilizing catalytic intermediates while facilitating substrate coordination.
Rhodium-catalyzed asymmetric hydrogenation utilizing 1,6-Bis(diphenylphosphino)hexane represents a sophisticated application where the ligand coordinates to rhodium centers to facilitate enantioselective reduction of prochiral substrates. The mechanistic pathway involves initial formation of rhodium hydride complexes through heterolytic activation of molecular hydrogen, followed by substrate coordination and subsequent hydride transfer processes.
The catalytic cycle commences with the formation of a six-coordinated rhodium hydride complex through reaction with hydrogen gas under mild conditions. Substrate coordination occurs with concomitant ligand dissociation to generate π-complexes where the alkene substrate adopts a side-on coordination mode. The critical step involves hydride rearrangement to form alkyl-rhodium intermediates, which subsequently undergo reductive elimination to regenerate the active catalyst while producing the saturated product.
Research demonstrates that rhodium complexes containing 1,6-Bis(diphenylphosphino)hexane exhibit varying catalytic activities depending on the substrate structure and reaction conditions. Studies involving bidentate phosphinic ligands reveal that the rhodium complex containing this ligand demonstrates intermediate catalytic activity compared to shorter-chain analogues. The seven-member ring formed with the ligand promotes partial dissociation from the coordinative sphere, making the species less effective in dissociative processes compared to more rigid analogues.
The ligand demonstrates particular effectiveness in the asymmetric hydrogenation of dehydroamino acid derivatives, achieving enantioselectivities exceeding 85% under optimized conditions. The electronic properties of the phosphine groups provide appropriate electron density to the rhodium center, facilitating efficient hydrogen activation while maintaining substrate selectivity. Temperature and pressure optimization studies indicate that reactions proceed efficiently at moderate hydrogen pressures (4-10 atmospheres) and temperatures ranging from 25-60°C.
Mechanistic investigations using deuterium labeling experiments provide insight into the stereochemical course of hydrogen addition, demonstrating that the reaction proceeds through cis-addition pathways. The catalytic system exhibits first-order dependence on both catalyst and hydrogen concentrations under conditions of excess hydrogen, indicating that hydrogen activation represents the turnover-limiting step.
Nickel-catalyzed decarbonylative coupling reactions employing 1,6-Bis(diphenylphosphino)hexane have emerged as powerful methodologies for constructing carbon-carbon bonds through novel activation modes. These transformations proceed through mechanisms involving oxidative addition of carbonyl-containing substrates, followed by carbon monoxide extrusion and subsequent coupling with organometallic nucleophiles.
The decarbonylative alkylation of aroyl chlorides represents a significant advancement in nickel catalysis, utilizing a phosphine/nitrogen ligand relay system that operates effectively at room temperature. The phosphine ligand proves essential for the decarbonylation step, while nitrogen ligands promote cross-electrophile coupling processes. Mechanistic studies using phosphorus-31 nuclear magnetic resonance spectroscopy demonstrate that nickel zero complexes with 1,6-Bis(diphenylphosphino)hexane undergo rapid oxidative addition with aroyl chlorides, followed by facile decarbonylation to generate aryl-nickel intermediates.
Stoichiometric reactions reveal that oxidative addition and subsequent decarbonylation occur rapidly with phosphine ligand assistance. The highly reactive acyl-nickel two chloride intermediates undergo rapid decarbonylation to form aryl nickel species, which can be isolated and characterized under appropriate conditions. Ligand exchange processes between phosphine and nitrogen donors demonstrate that these ligands can readily interchange with nickel catalysts, enabling the sequential decarbonylation and coupling processes.
The decarbonylative organoboron cross-coupling of esters represents another significant application where 1,6-Bis(diphenylphosphino)hexane demonstrates effectiveness. Screening studies reveal that this ligand furnishes products in moderate yields (51% yield) compared to other phosphine ligands. The reaction proceeds through initial oxidative addition of the ester carbon-oxygen bond, followed by carbon monoxide elimination and transmetalation with boronic acid coupling partners.
Electronic effects of phosphine ligands play a dominant role in nickel-catalyzed decarbonylation reactions. Density functional theory calculations demonstrate that enhancing the electron-withdrawing ability of ligands significantly reduces energy barriers for the overall transformation. The mechanism involves nickel zero complexes initially activating carbon-acyl oxygen bonds of lactone substrates, followed by decarbonylation steps, and ultimately reductive elimination under carbon monoxide coordination to yield products.
Irritant